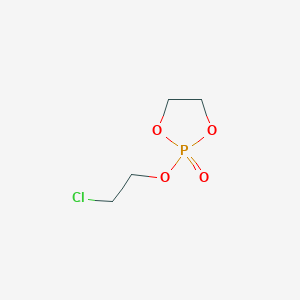

2-(2-Chloroethoxy)-1,3,2lambda~5~-dioxaphospholan-2-one

Description

2-(2-Chloroethoxy)-1,3,2λ⁵-dioxaphospholan-2-one is a cyclic phosphate ester featuring a five-membered 1,3,2-dioxaphospholane ring system. The compound is characterized by a 2-(2-chloroethoxy) substituent, which introduces both electrophilic (via the chlorine atom) and nucleophilic (via the oxygen atoms) reactivity. This structure is critical in organophosphorus chemistry, particularly in synthesizing agrochemicals, flame retardants, or pharmaceutical intermediates. The chloroethoxy group (OCH₂CH₂Cl) serves as a reactive handle for further functionalization, making the compound valuable in substitution and polymerization reactions .

Properties

CAS No. |

45733-58-2 |

|---|---|

Molecular Formula |

C4H8ClO4P |

Molecular Weight |

186.53 g/mol |

IUPAC Name |

2-(2-chloroethoxy)-1,3,2λ5-dioxaphospholane 2-oxide |

InChI |

InChI=1S/C4H8ClO4P/c5-1-2-7-10(6)8-3-4-9-10/h1-4H2 |

InChI Key |

GWRARNLNZKLATR-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(=O)(O1)OCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide typically involves the reaction of ethylene oxide with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the reactivity of the starting materials and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various phosphoric acid derivatives, phosphine derivatives, and substituted dioxaphospholane compounds. These products have diverse applications in different fields.

Scientific Research Applications

2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethoxy)-1,3,2-dioxaphospholane 2-oxide involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induction of cell death in certain biological systems .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Key Observations :

- Ring Size : The five-membered dioxaphospholane ring in the target compound offers lower ring strain compared to six-membered dioxaphosphinane derivatives (e.g., ) .

- Substituent Effects: The chloroethoxy group distinguishes the compound from non-halogenated analogs (e.g., ethoxy or methyl derivatives) by enabling nucleophilic substitution reactions, unlike the inert ethoxy group in 2-ethoxy-1,2-oxaphospholane 2-oxide .

Reactivity and Functionalization

- Chloroethoxy Group : The chlorine atom in 2-(2-chloroethoxy)-1,3,2λ⁵-dioxaphospholan-2-one acts as a superior leaving group compared to methyl or ethoxy substituents, facilitating reactions with nucleophiles (e.g., amines, thiols) to form phosphonate esters .

- Thione vs. Oxide: The thione group in 2-(4-nitrophenoxy)-1,3,2λ⁵-dioxaphosphinane-2-thione () enhances sulfur-mediated reactivity, whereas the oxide form in the target compound is more electrophilic at the phosphorus center .

- Methyl Substituents : 2,4-Dimethyl-1,3,2λ⁵-dioxaphospholan-2-one () exhibits reduced reactivity due to steric hindrance from methyl groups, favoring stability over functionalization .

Physical and Spectroscopic Properties

- Molecular Weight : The chloroethoxy substituent increases molecular weight (C₄H₇ClO₄P ≈ 194.5 g/mol) compared to simpler analogs like 2-chloro-1,3,2-dioxaphospholane-2-oxide (C₂H₄ClO₃P ≈ 142.5 g/mol) .

- NMR Signatures : The ethylene oxide protons in the chloroethoxy group are expected to resonate as multiplets (δ ~3.6–4.0 ppm), while the phosphorus environment would produce distinct ³¹P-NMR shifts, differing from methyl- or nitro-substituted derivatives .

Biological Activity

2-(2-Chloroethoxy)-1,3,2λ^5-dioxaphospholan-2-one is a phosphonate compound with potential applications in various biological systems. Its unique structure, featuring a dioxaphospholane ring and a chloroethoxy group, suggests interesting biological activities that merit investigation. This article reviews the available data on the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of 2-(2-Chloroethoxy)-1,3,2λ^5-dioxaphospholan-2-one is CHClOP, with a molecular weight of 186.53 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 186.53 g/mol |

| CAS Number | 45733-58-2 |

| Density | Approximately 1.55 g/mL |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(2-Chloroethoxy)-1,3,2λ^5-dioxaphospholan-2-one is primarily linked to its ability to interact with phospholipid membranes and proteins due to its phosphonate group. The chloroethoxy moiety may enhance its lipophilicity, facilitating cellular uptake.

Enzyme Inhibition

Research indicates that similar compounds can act as inhibitors for various enzymes involved in lipid metabolism and signal transduction pathways. For instance, phosphonates are known to inhibit phospholipase A and other lipid-modifying enzymes, potentially leading to altered cellular signaling and membrane dynamics.

Biological Activity

The biological activity of 2-(2-Chloroethoxy)-1,3,2λ^5-dioxaphospholan-2-one has been assessed in several contexts:

1. Antimicrobial Activity

Some studies have reported that phosphonates exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown efficacy against bacteria and fungi.

2. Cytotoxic Effects

Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways.

3. Neurotoxicity

Due to its structural similarities with organophosphate compounds, there is a potential risk for neurotoxic effects. Organophosphates are known to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine in synapses.

Case Studies

Several case studies have explored the biological implications of similar phosphonate compounds:

- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry evaluated a series of dioxaphospholane derivatives for their anticancer activity. Results indicated that compounds with similar structures showed significant inhibition of tumor growth in vitro and in vivo models .

- Neurotoxicological Assessment : Research conducted by the Environmental Protection Agency (EPA) examined the neurotoxic effects of various chlorinated phosphonates. The findings suggested that compounds like 2-(2-Chloroethoxy)-1,3,2λ^5-dioxaphospholan-2-one could pose risks due to their potential to inhibit AChE .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloroethoxy)-1,3,2λ⁵-dioxaphospholan-2-one, and what factors influence yield and purity?

The compound is typically synthesized via the cyclization of ethylene glycol derivatives with phosphorus oxychloride (POCl₃). Key factors include reaction temperature (maintained at 0–5°C to minimize side reactions) and stoichiometric control of POCl₃ to prevent over-phosphorylation. Post-synthesis purification via fractional distillation under reduced pressure (boiling point: 11–14°C) is critical to achieve >94% purity . An inert atmosphere (e.g., nitrogen or argon) is required during storage to prevent hydrolysis due to its hygroscopic nature .

Q. How can researchers characterize the structural and electronic properties of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for confirming the cyclic phosphate structure and substituent orientation. For example, ³¹P NMR typically shows a singlet near δ +10 ppm for the phosphorus center in dioxaphospholane derivatives . Mass spectrometry (MS) with electrospray ionization (ESI) can validate the molecular ion peak at m/z 142.48 (C₂H₄ClO₃P) . X-ray crystallography, though less common due to the compound’s liquid state at room temperature, has been applied to structurally related dioxaphospholane derivatives to resolve bond angles and torsional strain .

Q. What are the stability considerations for this compound under experimental conditions?

The compound is sensitive to hydrolysis, particularly in aqueous or humid environments, which cleave the P–O bond. Stability tests show decomposition within 24 hours at 25°C in open air, necessitating storage under inert atmospheres at –20°C . Solvent compatibility is also critical; it is fully miscible in chloroform but reacts exothermically with polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Advanced Research Questions

Q. How does the chloroethoxy substituent influence reactivity in polymer chemistry applications?

The chloroethoxy group acts as a latent leaving group, enabling ring-opening polymerization (ROP) to form polyphosphoesters. For instance, nucleophilic substitution with amines or thiols generates functionalized polymers with tunable hydrophilicity, relevant to drug delivery systems. The electron-withdrawing chlorine atom enhances electrophilicity at the phosphorus center, accelerating polymerization kinetics . Comparative studies with non-halogenated analogs show a 30% increase in polymerization rate for the chloroethoxy derivative .

Q. What mechanistic insights explain contradictory data in nucleophilic substitution reactions involving this compound?

Discrepancies in reaction outcomes (e.g., competing elimination vs. substitution) arise from solvent polarity and nucleophile strength. In polar solvents (e.g., acetonitrile), SN2 mechanisms dominate, yielding substitution products. In contrast, nonpolar solvents (e.g., toluene) favor E2 elimination, producing ethylene phosphate byproducts. Kinetic studies using deuterated solvents confirm these pathways via primary kinetic isotope effects (KIE ≈ 3.5 for SN2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.